

An In-depth Technical Guide to Boc-3,4-dichloro-L-phenylalanine

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Compound of Interest

Compound Name: *Boc-3,4-dichloro-L-phenylalanine*

CAS No.: 80741-39-5

Cat. No.: B558718

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Introduction: The Strategic Role of a Halogenated Amino Acid

In the landscape of modern drug discovery and peptide chemistry, non-canonical amino acids (ncAAs) are indispensable tools for modulating the pharmacological profiles of bioactive peptides and small molecules. Among these, **Boc-3,4-dichloro-L-phenylalanine** stands out as a critical building block. Its structure, featuring a dichlorinated phenyl ring, offers researchers a unique handle to enhance biological activity, metabolic stability, and binding selectivity.[1][2]

The strategic placement of chlorine atoms on the aromatic ring significantly alters the electronic and steric properties compared to native phenylalanine. This modification can lead to enhanced hydrophobic interactions, improved resistance to enzymatic degradation, and the ability to serve as a structural mimic or pharmacophore in targeted therapies.[3] This guide provides an in-depth overview of the core chemical properties, analytical methodologies, and practical applications of **Boc-3,4-dichloro-L-phenylalanine**, tailored for professionals in pharmaceutical research, medicinal chemistry, and materials science.[1]

Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. **Boc-3,4-dichloro-L-phenylalanine** is a white to off-white crystalline powder, and its key identifiers and properties are summarized below.^[3]

Identity and Structure

- Chemical Name: (2S)-2-[[tert-butoxy)carbonyl]amino}-3-(3,4-dichlorophenyl)propanoic acid^[4]
- Common Synonyms: Boc-L-Phe(3,4-DiCl)-OH, Boc-L-Phe(3,4-Cl₂)-OH^[1]
- Molecular Formula: C₁₄H₁₇Cl₂NO₄^[1]
- Molecular Weight: 334.20 g/mol ^{[1][3][4]}
- CAS Number: 80741-39-5^{[1][4]}

The structure is characterized by three key regions: the L-phenylalanine backbone, the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, and the dichlorinated aromatic side chain which dictates its unique utility.

Quantitative Data Summary

The following table outlines the essential quantitative properties critical for experimental design, including reaction setup, purification, and storage.

Property	Value	Source(s)
Melting Point	120-127 °C	[1]
Optical Rotation	$[\alpha]^{20}_D = +25.0^\circ \pm 1^\circ$ (c=1.036 in EtOAc)	[1]
Purity (Typical)	≥99% (HPLC)	[1]
Solubility	Soluble in organic solvents like Methanol, Dichloromethane (DCM), Dimethylformamide (DMF), and Ethyl Acetate (EtOAc). Insoluble in water.	[5][6][7]
Storage Conditions	Store at 0-8°C in a dry, well-ventilated place.	[1]

From a practical standpoint, the defined melting range indicates a high degree of purity. The positive optical rotation confirms the presence of the L-enantiomer, which is crucial for stereospecific biological interactions. Its solubility profile is typical for a Boc-protected amino acid, driven by the nonpolar Boc and dichlorophenyl groups, making it highly compatible with standard organic synthesis and solid-phase peptide synthesis (SPPS) conditions.

Analytical Characterization and Quality Control

Rigorous analytical confirmation is paramount to ensure the identity, purity, and stability of the material before its use in sensitive applications.

Spectroscopic Profile

- ¹H NMR (Nuclear Magnetic Resonance):** The proton NMR spectrum provides a definitive fingerprint. Expected signals include the characteristic singlet for the nine protons of the tert-butyl group of the Boc protector around 1.4 ppm, multiplets for the α- and β-protons of the amino acid backbone, and signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the three protons on the dichlorinated phenyl ring.
- ¹³C NMR:** The carbon spectrum will show a distinct signal for the carbonyl of the Boc group (~155 ppm), the carboxylic acid carbonyl (~175 ppm), and various signals for the aliphatic

and aromatic carbons.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show a prominent ion corresponding to the molecular weight plus a proton $[M+H]^+$ at approximately 335.0 m/z or the sodium adduct $[M+Na]^+$.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of **Boc-3,4-dichloro-L-phenylalanine**. A standard quality control protocol is outlined below.

Protocol: Reverse-Phase HPLC for Purity Analysis

- Column Selection: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 μ m particle size) is typically effective.
- Mobile Phase Preparation:
 - Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
 - Rationale: TFA is used as an ion-pairing agent to ensure sharp peak shapes for the carboxylic acid.
- Gradient Elution:
 - Start with a high concentration of Solvent A (e.g., 95%).
 - Over 20-30 minutes, run a linear gradient to a high concentration of Solvent B (e.g., 95%).
 - Causality: The gradient elution ensures that any potential impurities with different polarities are effectively separated from the main product peak.
- Detection: UV detection at 220 nm and 254 nm. The 254 nm wavelength is particularly useful for detecting the aromatic phenyl ring.

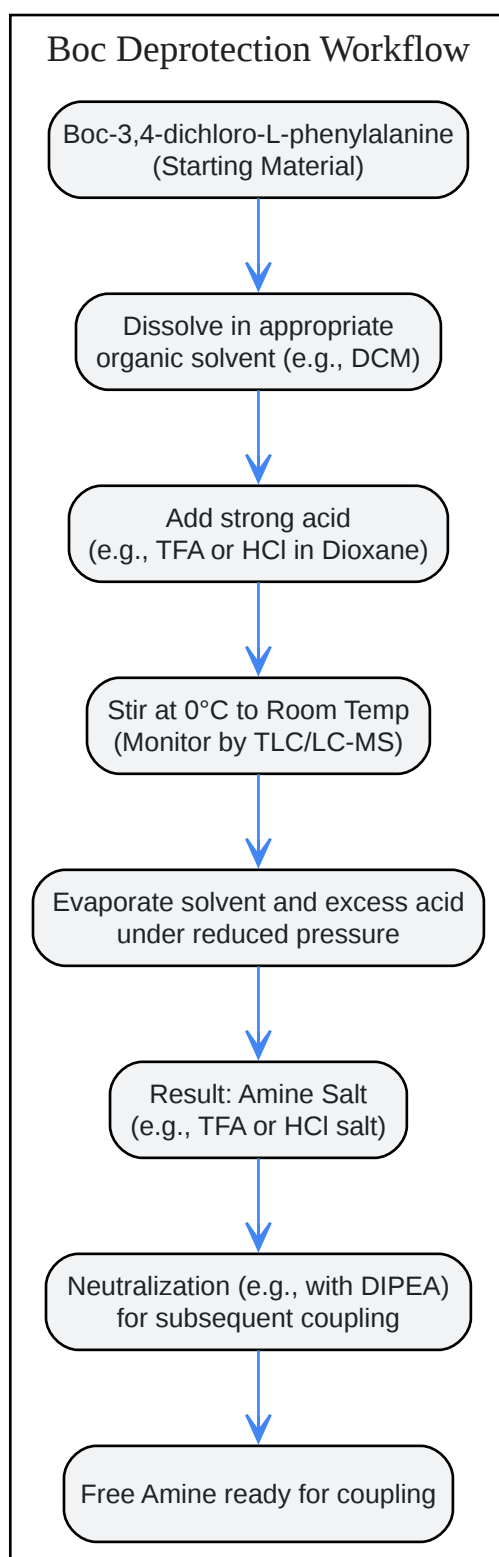
- Data Analysis: Purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. A purity of $\geq 99\%$ is common for high-quality reagents.[1]

Chemical Reactivity and Synthetic Utility

The utility of **Boc-3,4-dichloro-L-phenylalanine** lies in its dual reactivity: the acid-labile Boc group and the carboxyl group ready for amide bond formation.

Boc Group Deprotection: Gateway to Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide chemistry, prized for its stability in basic and nucleophilic conditions while being easily removable under acidic conditions.[8] This selective lability is fundamental to orthogonal protection strategies in multi-step synthesis.



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Caption: Standard workflow for the acid-catalyzed removal of the Boc protecting group.

Protocol: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)

- **Dissolution:** Dissolve the Boc-protected amino acid in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
- **Acid Addition:** To the stirred solution at 0°C (ice bath), add an excess of TFA, typically in a 1:1 to 1:4 ratio of DCM to TFA.
 - **Expert Insight:** Using a high concentration of TFA (e.g., 25-50% in DCM) ensures rapid and complete deprotection.^[9] The reaction is exothermic and generates tert-butyl cations, which can be scavenged if acid-sensitive groups are present.^[9]
- **Reaction:** Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
- **Workup:** Remove the solvent and excess TFA under reduced pressure (in a well-ventilated fume hood). The resulting product is the amine salt (e.g., H₂N-Phe(3,4-DiCl)-OH·TFA), which can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual acid.^[10]

Peptide Coupling: Building the Polypeptide Chain

Once deprotected, the free amino group of 3,4-dichloro-L-phenylalanine is ready to be coupled to the carboxyl group of another amino acid. This is the core reaction in Solid-Phase Peptide Synthesis (SPPS).

Protocol: General Peptide Coupling using HBTU/DIPEA

- **Resin Preparation:** Start with the C-terminal amino acid anchored to a solid support (e.g., Wang or Rink Amide resin). Perform Boc deprotection on the resin-bound amino acid as described above, followed by neutralization with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in DCM or DMF.
- **Activation:** In a separate vessel, pre-activate the incoming **Boc-3,4-dichloro-L-phenylalanine** (1.5-3 equivalents). Dissolve it in DMF and add a coupling reagent like HBTU (1.45 eq.) and a base like DIPEA (3-4 eq.). Allow to stir for 2-5 minutes.

- Mechanism: HBTU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the free amine on the resin.
- Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the mixture at room temperature for 1-2 hours.
- Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the complete consumption of the free amine.
- Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts before proceeding to the next deprotection/coupling cycle.

Applications in Drug Development and Research

The incorporation of **Boc-3,4-dichloro-L-phenylalanine** into peptides and other molecules is a strategic choice aimed at enhancing specific properties.

- Enhanced Biological Activity: The electron-withdrawing chlorine atoms can alter the pKa of the aromatic ring and create specific halogen bonding interactions with protein targets, potentially increasing binding affinity and efficacy.^{[1][3]}
- Increased Metabolic Stability: The C-Cl bonds are highly stable and the bulky chlorine atoms can sterically hinder the action of proteolytic enzymes that would normally cleave the peptide backbone near the phenylalanine residue. This leads to a longer in-vivo half-life.
- Pharmacophore Mimicry: The dichlorophenyl group can serve as a bioisostere for other chemical groups, such as a naphthalene or a substituted indole ring, allowing for the fine-tuning of receptor interactions in fields like oncology and neurobiology.^{[1][3]}
- Material Science: The compound can be integrated into polymeric materials to enhance their properties for applications like targeted drug delivery systems.^[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

- Hazard Identification: While not classified as acutely toxic, this compound may cause skin and eye irritation.^[11] Inhalation of dust should be avoided. A full review of the Safety Data

Sheet (SDS) is mandatory before use.[\[5\]](#)[\[12\]](#)

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the solid or its solutions.[\[5\]](#)
- Handling Procedures: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[\[5\]](#) Avoid contact with skin and eyes.[\[5\]](#)
- Storage: Keep the container tightly closed and store in a cool, dry place, typically refrigerated at 0-8°C, to ensure long-term stability.[\[1\]](#)

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